3-Amino-1-oxo-1H-4-thia-2,9-diaza-phenanthrene-6-carboxylic acid ethyl ester
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Description
3-Amino-1-oxo-1H-4-thia-2,9-diaza-phenanthrene-6-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring fused with a phenanthrene moiety, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-oxo-1H-4-thia-2,9-diaza-phenanthrene-6-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted phenanthrene derivative with a thiazole precursor in the presence of a strong acid catalyst can yield the desired compound. The reaction conditions often require refluxing in a suitable solvent such as methanol or ethanol
Properties
IUPAC Name |
ethyl 2-amino-4-oxo-[1,3]thiazino[5,6-c]quinoline-9-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-2-20-13(19)7-3-4-10-8(5-7)11-9(6-16-10)12(18)17-14(15)21-11/h3-6H,2H2,1H3,(H2,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJYNENEOJDMDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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